

Technical Support Center: Identity Confirmation of 3-Benzodioxol-5-yl-benzoic acid

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Compound of Interest

Compound Name: 3-Benzo[1,3]dioxol-5-yl-benzoic acid

Cat. No.: B1302573

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This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the identity and purity of synthesized 3-Benzodioxol-5-yl-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the identity of synthesized 3-Benzodioxol-5-yl-benzoic acid?

To unambiguously confirm the chemical structure of a synthesized organic compound like 3-Benzodioxol-5-yl-benzoic acid, a combination of spectroscopic techniques is essential.^[1] The most powerful and commonly used methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To determine the carbon-hydrogen framework of the molecule.^[1]
- Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula.^[1]
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.^[1]
- Melting Point Analysis: To assess the purity of the compound. A sharp melting point range close to the literature value indicates high purity.^[2]

- High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the compound.[\[3\]](#)[\[4\]](#)

Q2: What are the expected signals in the ^1H NMR spectrum of 3-Benzodioxol-5-yl-benzoic acid?

The ^1H NMR spectrum provides information about the different types of protons and their neighboring environments. For 3-Benzodioxol-5-yl-benzoic acid, you should expect to see signals corresponding to the aromatic protons on both rings and the methylene protons of the benzodioxole group.

Q3: What is the expected molecular weight and key fragments in the mass spectrum?

Mass spectrometry is used to determine the molecular weight of the compound by identifying the molecular ion peak ($[\text{M}]^+$).[\[5\]](#) The fragmentation pattern can also provide structural information. For 3-Benzodioxol-5-yl-benzoic acid ($\text{C}_{14}\text{H}_{10}\text{O}_4$), the expected molecular weight is approximately 242.23 g/mol .

Q4: What are the characteristic absorption bands in the FT-IR spectrum?

The FT-IR spectrum is used to identify the functional groups present.[\[1\]](#) For 3-Benzodioxol-5-yl-benzoic acid, the key functional groups are the carboxylic acid and the benzodioxole moiety. The expected characteristic peaks are due to the O-H and C=O stretching of the carboxylic acid, C-H stretching of the aromatic rings, and C-O stretching of the ether groups in the benzodioxole ring.[\[6\]](#)[\[7\]](#)

Q5: Why is the melting point important and what is the expected range?

The melting point is a crucial physical property for assessing the purity of a solid organic compound.[\[2\]](#) A pure crystalline solid typically melts over a narrow range (about 1-2°C).[\[2\]](#) Impurities tend to depress and broaden the melting point range. While a specific literature value for 3-Benzodioxol-5-yl-benzoic acid is not readily available in the provided search results, similar aromatic carboxylic acids have distinct melting points that can be used for comparison upon successful synthesis and purification.

Data Presentation: Expected Analytical Data

The following tables summarize the expected quantitative data for the characterization of 3-Benzodioxol-5-yl-benzoic acid.

Table 1: Expected ^1H NMR and ^{13}C NMR Chemical Shifts (Note: Predicted values based on the structure. Actual values may vary depending on the solvent and experimental conditions.)

^1H NMR	Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
Proton 1	Carboxylic Acid (-COOH)	12.0 - 13.0	Singlet, broad
Protons 2,3,4,5,6,7	Aromatic Protons	7.0 - 8.2	Multiplets
Proton 8	Methylene (-O-CH ₂ -O-)	~6.0	Singlet

^{13}C NMR	Assignment	Expected Chemical Shift (δ , ppm)
Carbon 1	Carboxylic Acid (C=O)	165 - 175
Carbons 2-13	Aromatic Carbons	105 - 150
Carbon 14	Methylene (-O-CH ₂ -O-)	~101

Table 2: Expected Mass Spectrometry Data

Analysis	Expected Value
Molecular Formula	C ₁₄ H ₁₀ O ₄
Exact Mass	242.0579
Molecular Weight	242.23
Expected [M] ⁺ Peak (m/z)	242
Key Fragment [M-COOH] ⁺ (m/z)	197

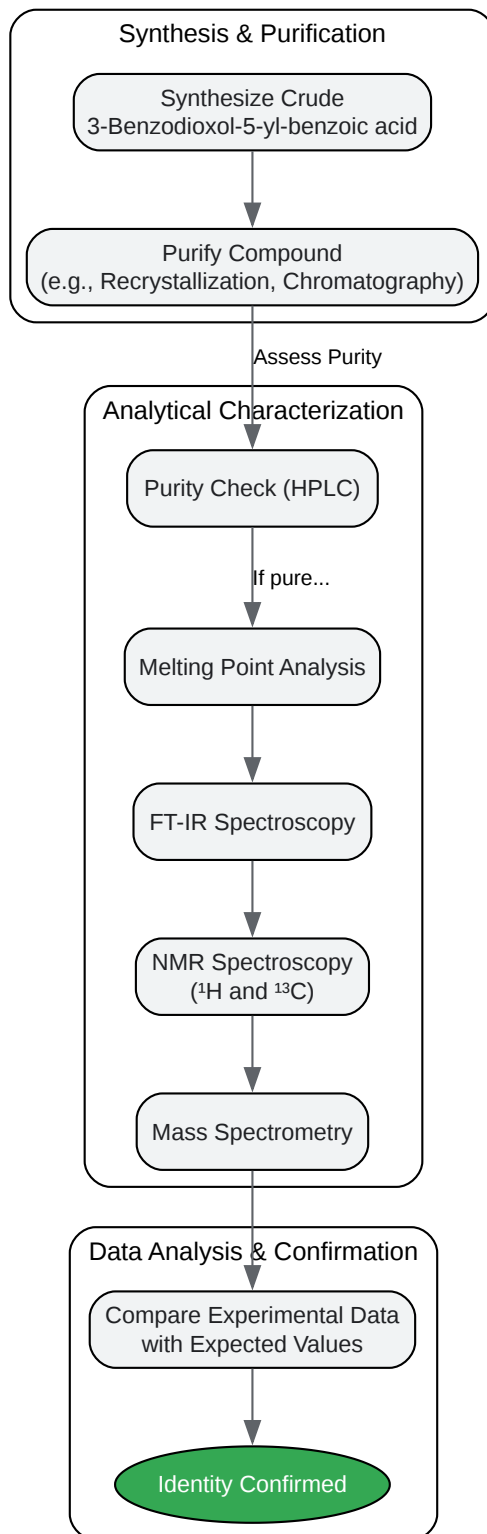
Table 3: Expected FT-IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Appearance
Carboxylic Acid	O-H stretch	2500-3300	Very Broad
Aromatic C-H	C-H stretch	3000-3100	Sharp, medium
Carbonyl (C=O)	C=O stretch	1680-1710	Strong, sharp
Aromatic C=C	C=C stretch	1450-1600	Medium to weak
Ether C-O	C-O stretch	1200-1300 & 1000-1100	Strong

Experimental Workflows and Logical Relationships

The following diagrams illustrate the standard workflow for confirming the identity of a synthesized compound and a troubleshooting guide for unexpected results.

Experimental Workflow for Identity Confirmation

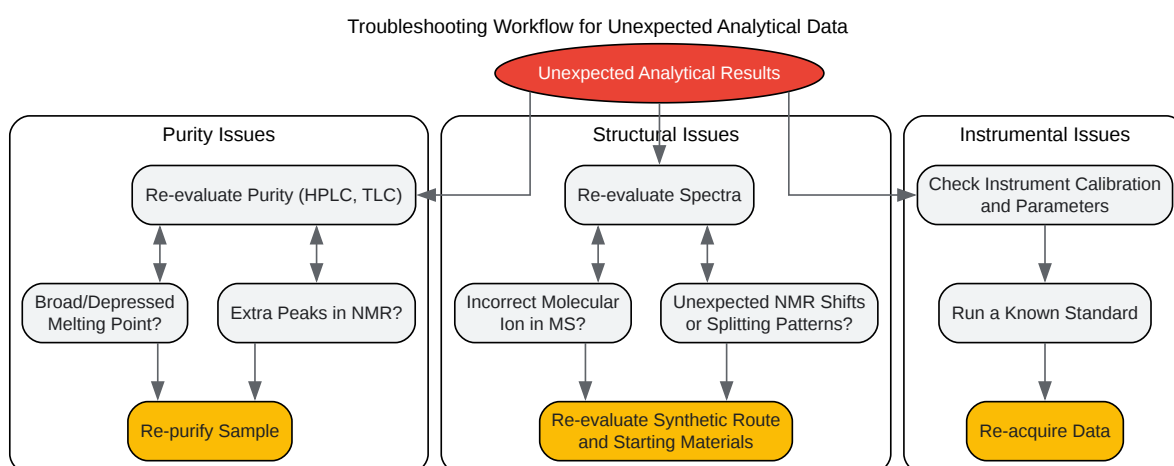
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Caption: A standard workflow for the synthesis, purification, and analytical confirmation of 3-Benzodioxol-5-yl-benzoic acid.

Troubleshooting Guide

Q: My analytical data does not match the expected values. What should I do?

A: Discrepancies in analytical data can arise from several issues, including impurities, incorrect structure, or problems with the analytical instrument. The following guide provides a systematic approach to troubleshooting.



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Caption: A logical guide for troubleshooting unexpected results during the analytical characterization process.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis This protocol outlines a general method for determining the purity of the synthesized compound.[3]

- Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 μ m syringe filter before injection.
- Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum using a standard proton experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-14 ppm), and a relaxation delay of at least 1 second.
- ^{13}C NMR Acquisition: Acquire the spectrum using a standard carbon experiment (e.g., with proton decoupling). A longer acquisition time and more scans will be necessary compared to ^1H NMR.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the spectrum in positive or negative ion mode to observe the molecular ion and its fragments.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

5. Melting Point Determination

- Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
- Analysis: Place the capillary tube in a melting point apparatus and heat it slowly (1-2°C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.^[2]

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